
5-trans Prostaglandin F2alpha (tromethamine salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-trans Prostaglandin F2alpha (tromethamine salt) is a derivative of 5-trans Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its increased water solubility, making it useful in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-trans Prostaglandin F2alpha (tromethamine salt) typically involves the chemical modification of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps such as oxidation, cyclization, and reduction to form the prostaglandin structure. The final step involves the addition of tromethamine to increase the compound’s solubility .
Industrial Production Methods
Industrial production of 5-trans Prostaglandin F2alpha (tromethamine salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions
5-trans Prostaglandin F2alpha (tromethamine salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the prostaglandin structure.
Substitution: This involves replacing one functional group with another, often to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds .
Aplicaciones Científicas De Investigación
5-trans Prostaglandin F2alpha (tromethamine salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in studies involving cell signaling and inflammation due to its role as a prostaglandin.
Medicine: Investigated for its potential therapeutic effects, particularly in reproductive health and cardiovascular studies.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 5-trans Prostaglandin F2alpha (tromethamine salt) involves its interaction with specific prostaglandin receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes. The compound can stimulate myometrial activity, relax the cervix, and inhibit steroidogenesis by corpora lutea .
Comparación Con Compuestos Similares
Similar Compounds
Dinoprost tromethamine: Another prostaglandin F2alpha derivative with similar pharmacological effects.
Carboprost: An analog of prostaglandin F2alpha used clinically to treat postpartum hemorrhage.
Latanoprost: A prostaglandin analog used to treat glaucoma
Uniqueness
5-trans Prostaglandin F2alpha (tromethamine salt) is unique due to its increased water solubility compared to other prostaglandin derivatives. This property enhances its usability in various research and industrial applications .
Propiedades
Fórmula molecular |
C24H45NO8 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 |
Clave InChI |
IYGXEHDCSOYNKY-OBJQDSKBSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
SMILES canónico |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


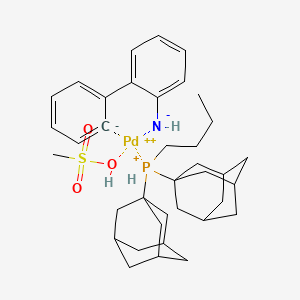
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
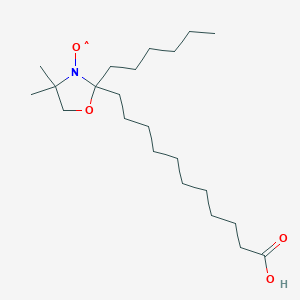

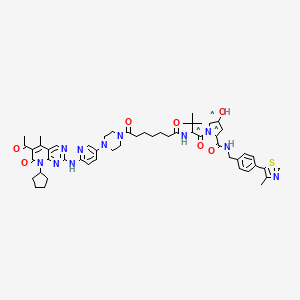
![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
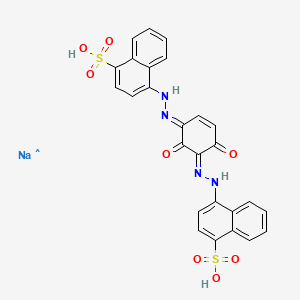
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
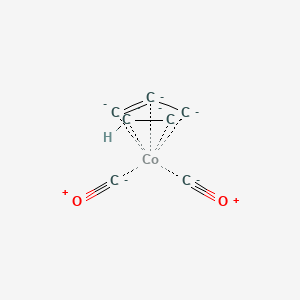
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
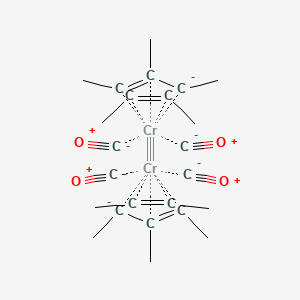

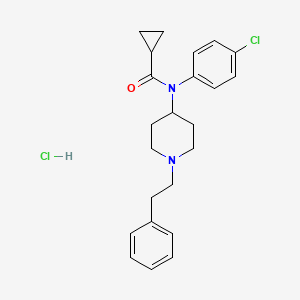
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
